Triethylamine, 2,2'2''-trimethoxy-

Descripción general

Descripción

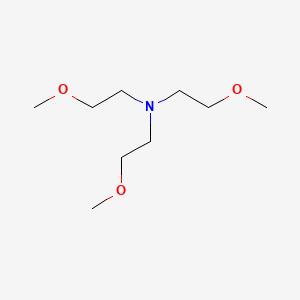

Triethylamine, 2,2’2’'-trimethoxy-: is an organic compound with the molecular formula C9H21NO3 and a molecular weight of 191.2679 g/mol . It is a tertiary amine with three methoxy groups attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Triethylamine, 2,2’2’'-trimethoxy- typically involves the alkylation of ammonia with ethanol. The reaction can be represented as follows:

NH3+3C2H5OH→N(C2H5)3+3H2O

This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of Triethylamine, 2,2’2’'-trimethoxy- involves catalytic processes to achieve high purity and yield. The use of catalysts such as ZrOCl2·8H2O@nano SiO2 has been explored for efficient synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Triethylamine, 2,2’2’'-trimethoxy- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Aplicaciones Científicas De Investigación

Organic Synthesis

Triethylamine, 2,2',2''-trimethoxy- is primarily used as a catalyst in various organic reactions. Its role as a catalytic solvent enhances reaction rates and yields in synthetic procedures. For instance:

- Catalytic Reactions : It is utilized in the transesterification of glycerol with dimethyl carbonate to produce glycerol carbonate, demonstrating its effectiveness as a homogeneous catalyst in green chemistry applications .

- Synthesis of Fluorescent Compounds : The compound has been employed in the synthesis of fluorescent pyrimidine analogs, which are crucial for biological imaging and diagnostics .

Pharmaceutical Applications

In the pharmaceutical industry, triethylamine derivatives serve as intermediates in drug synthesis. The compound's ability to facilitate complex chemical transformations makes it valuable for developing active pharmaceutical ingredients (APIs).

- MALDI Mass Spectrometry : Triethylamine enhances spatial resolution in matrix-assisted laser desorption/ionization (MALDI) mass spectrometric imaging, allowing for better analysis of biological samples .

Material Science

The compound is also recognized for its utility in material science:

- Polymer Chemistry : It acts as an accelerator for rubber curing processes and is involved in the production of quaternary ammonium compounds that are essential for various polymer applications .

- Corrosion Inhibition : Triethylamine serves as a corrosion inhibitor in coatings and other protective materials due to its basicity and ability to form stable complexes with metal ions .

Environmental Applications

Triethylamine's role extends to environmental applications:

- Flotation Agents : It is used in mineral processing as a flotation agent, facilitating the separation of valuable minerals from ores .

Case Study 1: Glycerol Carbonate Synthesis

A study demonstrated the efficiency of triethylamine as a catalyst for synthesizing glycerol carbonate from glycerol and dimethyl carbonate. The reaction showcased high yields and selectivity under mild conditions, highlighting its potential for sustainable chemical processes.

Case Study 2: MALDI Imaging Enhancement

Research indicated that incorporating triethylamine into MALDI matrices improved the detection limits and spatial resolution of imaging techniques used in biological research, providing insights into cellular structures and functions.

Mecanismo De Acción

The mechanism of action of Triethylamine, 2,2’2’'-trimethoxy- involves its role as a base and nucleophile in chemical reactions. It can donate a pair of electrons to form bonds with electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparación Con Compuestos Similares

Triethylamine: A simpler tertiary amine with the formula N(CH2CH3)3.

Triethanolamine: An amino alcohol with the formula N(CH2CH2OH)3.

Trimethylamine: A tertiary amine with the formula N(CH3)3.

Uniqueness: Triethylamine, 2,2’2’'-trimethoxy- is unique due to the presence of three methoxy groups attached to the nitrogen atom, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Actividad Biológica

Triethylamine, 2,2',2''-trimethoxy- (also referred to as triethylamine or TEA) is an organic compound with significant biological activity. It is primarily known for its role in various chemical reactions and its potential toxicological effects on biological systems. This article explores the biological activity of triethylamine, focusing on its effects on cellular mechanisms, toxicity profiles, and relevant case studies.

Triethylamine is a tertiary amine with the molecular formula C9H21N and a molecular weight of 155.27 g/mol. It is characterized by three ethyl groups attached to a nitrogen atom, which influences its reactivity and biological interactions.

- Inhibition of Protein Synthesis : Research indicates that triethylamine inhibits protein degradation and synthesis in isolated rat hepatocytes, suggesting a potential impact on liver function and metabolic processes .

- Neurotoxicity : In animal studies, triethylamine has been shown to induce convulsions in rats when administered at specific dosages (60 mg/day) over a prolonged period . This neurotoxic effect may be linked to its influence on neurotransmitter systems.

- Respiratory Effects : Exposure to triethylamine has been associated with respiratory abnormalities, including necrosis of turbinate bone and chronic inflammation in the respiratory tract of rodents exposed to high concentrations (400 ppm) over two weeks . Long-term exposure resulted in significant lesions in nasal tissues.

- Genotoxicity : In vitro studies have shown that pyrolysates of triethylamine are mutagenic in certain bacterial strains (S. typhimurium), indicating potential genotoxic effects under specific conditions .

- Immunotoxicity : Limited studies suggest that triethylamine does not significantly sensitize immune responses in animal models, indicating a relatively low risk for immunotoxic effects .

Acute Toxicity

- The dermal LD50 for rabbits is reported between 0.57-0.794 mL/kg, while inhalation LD50 values for mice and rats range from 420 to 10,000 mg/m³ . These values indicate a moderate level of acute toxicity.

Chronic Toxicity

- Chronic exposure studies have shown that rats exposed to 50-200 ppm for three months exhibited decreased sperm motility and changes in reproductive organ weights . These findings suggest potential reproductive toxicity associated with prolonged exposure.

Study on Ocular and Respiratory Effects

A study conducted by the National Toxicology Program (NTP) observed that exposure to triethylamine at 50 ppm for 30 days resulted in severe ocular irritation and respiratory issues among test subjects . This study highlights the compound's potential hazards in occupational settings.

Reproductive Toxicity Assessment

In another study assessing reproductive toxicity, male rats exposed to triethylamine showed statistically significant decreases in sperm motility and testis weights . These changes were dose-dependent, suggesting that even low-level exposure could have adverse effects on reproductive health.

Data Summary Table

Propiedades

IUPAC Name |

2-methoxy-N,N-bis(2-methoxyethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO3/c1-11-7-4-10(5-8-12-2)6-9-13-3/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOCMIVPWWBWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186070 | |

| Record name | Triethylamine, 2,2'2''-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3235-51-6 | |

| Record name | Triethylamine, 2,2'2''-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003235516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylamine, 2,2'2''-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.